
6-Bromo-3-iodo-1H-indazole-4-carbonitrile
Übersicht
Beschreibung
6-Bromo-3-iodo-1H-indazole-4-carbonitrile is a halogenated indazole derivative. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile typically involves the halogenation of indazole derivatives. One common method is the bromination of 3-iodo-1H-indazole-4-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-iodo-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-iodo-1H-indazole-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-iodo-1H-indazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The indazole core can also interact with nucleic acids, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-methyl-1H-indazole
- 5-Bromo-6-methyl-1H-indazole
- 3-Iodo-1H-indazole-6-carboxylic acid methyl ester
- 6-Iodo-3-methyl-1H-indazole
- 3-Iodo-6-nitro-1H-indazole
Uniqueness
6-Bromo-3-iodo-1H-indazole-4-carbonitrile is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and interaction profiles compared to other halogenated indazole derivatives. This dual halogenation allows for versatile synthetic modifications and enhances its potential in various applications.
Biologische Aktivität
6-Bromo-3-iodo-1H-indazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme interactions and cellular signaling pathways. This article delves into its biochemical properties, molecular mechanisms, and effects observed in various studies, providing an overview of its biological activity.
This compound exhibits notable interactions with various enzymes and proteins, acting as both an inhibitor and activator. These interactions often involve binding to the active sites of enzymes, leading to alterations in their activity. The compound has been shown to affect biochemical pathways by modulating enzyme functions, which can influence cellular metabolism and signal transduction processes.
Table 1: Summary of Biochemical Interactions
Biomolecule | Type of Interaction | Effect |
---|---|---|
Enzymes | Inhibition/Activation | Modulates biochemical pathways |
Proteins | Binding | Affects signal transduction |
Transcription Factors | Interaction | Alters gene expression |
Cellular Effects
The compound's influence extends to cellular functions, where it modulates signaling pathways and gene expression. Studies indicate that this compound can alter the activity of kinases and phosphatases, impacting phosphorylation states of key signaling molecules. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, the activity of this compound is characterized by its binding interactions with target biomolecules. These interactions can lead to significant changes in cellular behavior. For example, the compound may influence the activity of transcription factors, thereby regulating gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
Research indicates that the effects of this compound can vary over time under laboratory conditions. While it demonstrates stability under standard conditions, prolonged exposure may result in degradation or sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The biological effects of this compound are dose-dependent. Lower doses may yield beneficial effects such as enhanced enzyme activity or improved signaling pathways, while higher doses can lead to toxicity and disruption of normal physiological processes. Research has identified threshold effects where the compound's impact becomes more pronounced beyond certain dosage levels.
Table 2: Dosage Effects Observed in Animal Models
Dosage Range | Observed Effect |
---|---|
Low (0.1 - 1 mg/kg) | Enhanced enzyme activity |
Moderate (2 - 5 mg/kg) | Improved cellular signaling |
High (>5 mg/kg) | Toxicity; disruption of physiology |
Metabolic Pathways
This compound participates in various metabolic pathways by interacting with key enzymes. This interaction can influence metabolic flux and levels of specific metabolites within cells. For instance, it may inhibit or activate enzymes involved in both synthesis and degradation processes.
Transport and Distribution
The transport mechanisms for this compound within biological systems are critical for its efficacy. The compound can interact with transport proteins that facilitate its entry into cells or bind to intracellular proteins that aid in its distribution to target sites, thus affecting its overall biological activity.
Case Studies
Recent studies have highlighted the potential applications of this compound in therapeutic contexts:
- Antibacterial Activity : Preliminary investigations suggest that this compound may exhibit antibacterial properties against certain Gram-negative pathogens.
- Anticancer Potential : Research indicates that it could modulate cancer cell signaling pathways, potentially leading to reduced proliferation rates in malignant cells.
Eigenschaften
IUPAC Name |
6-bromo-3-iodo-2H-indazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrIN3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDYXMYGJRVQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646747 | |
Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-60-8 | |
Record name | 6-Bromo-3-iodo-2H-indazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.